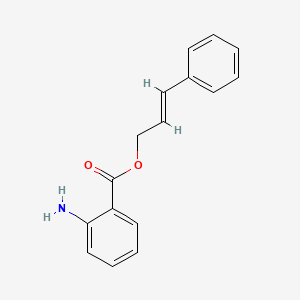
Cinnamyl anthranilate
Descripción general
Descripción
Cinnamyl anthranilate is an organic compound with the chemical formula C16H15NO2. It is known for its pleasant, fruity aroma and has been used historically as a flavoring and fragrance agent. The compound is a derivative of anthranilic acid and cinnamyl alcohol, forming an ester linkage. It is a crystalline solid with a melting point of 61-61.5°C and a boiling point of 332°C .
Aplicaciones Científicas De Investigación
Cinnamyl anthranilate has been explored for various scientific research applications:
Mecanismo De Acción
Target of Action
Cinnamyl anthranilate is a synthetic compound that has been found to have antimicrobial activity . The primary targets of this compound are the ergosterol present in the fungal plasmatic membrane and the cell wall . It also targets the neurons that respond to DEET, making it an effective insect repellent .
Mode of Action
This compound interacts directly with its targets, leading to changes in the structure and function of the fungal plasmatic membrane and cell wall . This interaction disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
This compound is involved in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The enzyme hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) couples hydroxycinnamoyl-CoAs and benzoyl-CoAs to anthranilate . This process leads to the production of cinnamoyl anthranilates .
Pharmacokinetics
It is known that this compound is metabolized by hydrolysis to anthranilic acid and cinnamyl alcohol, which is then oxidized to benzoic acid .
Result of Action
The action of this compound results in the death of target organisms, such as fungi and insects . In mice, this compound has the characteristic effects of a peroxisome proliferator on the liver, increasing the activity of peroxisomal fatty acid-metabolizing enzymes and microsomal CYP4A and increasing hepatocellular proliferation .
Análisis Bioquímico
Biochemical Properties
Cinnamyl anthranilate plays a role in various biochemical reactions, particularly those involving enzyme-catalyzed transformations. One notable enzyme that interacts with this compound is hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT). This enzyme catalyzes the coupling of hydroxycinnamoyl-CoAs and benzoyl-CoAs to anthranilate, facilitating the biosynthesis of cinnamoyl anthranilates . Additionally, this compound can undergo hydrolysis to produce anthranilic acid and cinnamyl alcohol, which are further metabolized by various enzymes . These interactions highlight the compound’s involvement in complex biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatic cells, this compound has been shown to induce peroxisome proliferation and increase the activity of fatty acid oxidizing enzymes . This compound also influences cell signaling pathways and gene expression, leading to changes in cellular metabolism. For example, in mouse hepatocytes, this compound stimulates replicative DNA synthesis, indicating its impact on cell proliferation . These effects underscore the compound’s potential to modulate cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The compound binds to specific enzymes, such as HCBT, facilitating the transfer of hydroxycinnamoyl and benzoyl groups to anthranilate . Additionally, this compound can inhibit or activate enzymes involved in fatty acid oxidation, leading to changes in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical activity and influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to oxidation and hydrolysis, which can affect its long-term stability . Studies have shown that prolonged exposure to this compound can lead to sustained stimulation of peroxisome proliferation and cell replication in mouse hepatocytes . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, high doses of this compound have been associated with significant increases in liver weight and peroxisome proliferation . In rats, the compound exhibits only weak peroxisome proliferative effects, even at high doses . These findings suggest species-specific differences in the compound’s activity and highlight the need for careful dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and aromatic compound metabolism. The compound is metabolized by hydrolysis to produce anthranilic acid and cinnamyl alcohol, which are further oxidized to benzoic acid . These metabolic transformations involve various enzymes and cofactors, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with cellular transport mechanisms . Understanding these transport and distribution dynamics is crucial for elucidating the compound’s effects on cellular functions.
Métodos De Preparación
Cinnamyl anthranilate can be synthesized through the esterification of anthranilic acid with cinnamyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . Industrial production methods have not been widely documented, but the compound has been synthesized in research settings using various catalysts and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
Cinnamyl anthranilate undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids like hydrochloric acid for hydrolysis, and nucleophiles for substitution reactions. The major products formed from these reactions are anthranilic acid and cinnamyl alcohol .
Comparación Con Compuestos Similares
Cinnamyl anthranilate can be compared to other anthranilate derivatives such as:
Methyl anthranilate: Used as a flavoring agent with a similar fruity aroma.
Ethyl anthranilate: Known for its use in insect repellents and as a flavoring agent.
Butyl anthranilate: Also used in insect repellents and has a similar chemical structure.
What sets this compound apart is its unique combination of cinnamyl and anthranilate moieties, which confer distinct chemical and biological properties. Its historical use in flavoring and fragrance, along with its potential in scientific research, highlights its versatility and importance .
Propiedades
IUPAC Name |
3-phenylprop-2-enyl 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQNAFEZZDSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020330 | |
| Record name | Cinnamyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-29-6 | |
| Record name | Cinnamyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


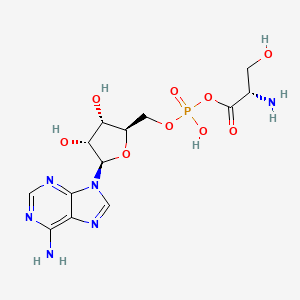
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
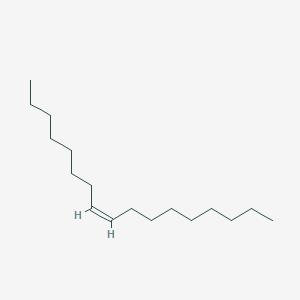

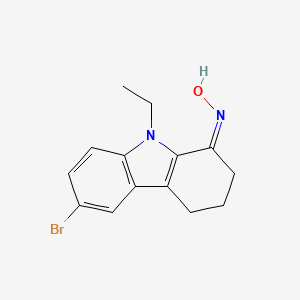
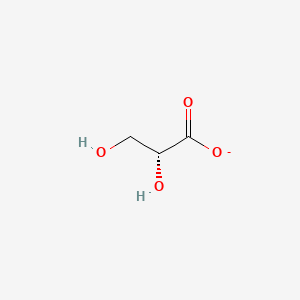
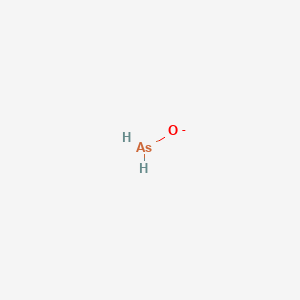
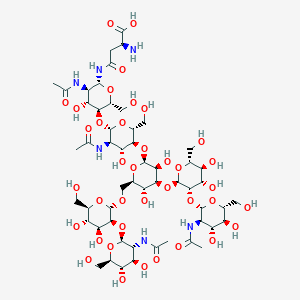

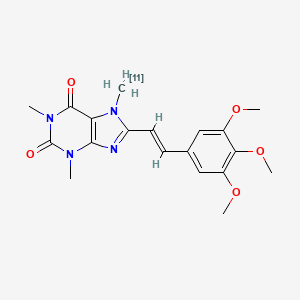
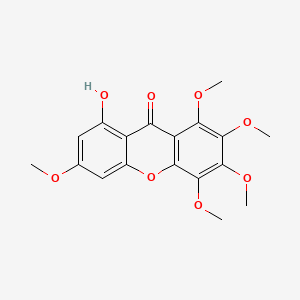
![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)
